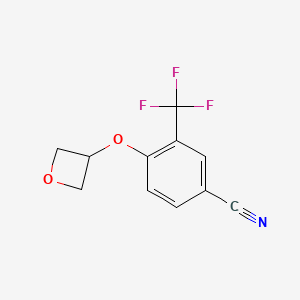![molecular formula C17H29ClN2O B1426521 N,N-二乙基-3-[2-(2-哌啶基)乙氧基]苯胺盐酸盐 CAS No. 1220016-92-1](/img/structure/B1426521.png)
N,N-二乙基-3-[2-(2-哌啶基)乙氧基]苯胺盐酸盐
描述
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is a synthetic compound known for its analgesic properties. It is chemically similar to tramadol and is often referred to as O-Desmethyltramadol. This compound is primarily used in the field of medicine for its pain-relieving effects.
科学研究应用
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride involves multiple steps. One common method includes the reaction of 3-(2-(2-piperidinyl)ethoxy)aniline with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography .
化学反应分析
Types of Reactions
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
作用机制
The compound exerts its effects primarily through interaction with the central nervous system. It binds to opioid receptors, mimicking the action of endogenous opioids, and inhibits the reuptake of neurotransmitters like serotonin and norepinephrine. This dual mechanism enhances its analgesic effects and makes it effective in pain management.
相似化合物的比较
Similar Compounds
Tramadol: Chemically similar but with a different pharmacokinetic profile.
Codeine: Another opioid analgesic with a different mechanism of action.
Morphine: A more potent opioid with a higher risk of dependency.
Uniqueness
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is unique due to its dual mechanism of action, combining opioid receptor binding with neurotransmitter reuptake inhibition. This makes it a versatile and effective analgesic with a potentially lower risk of dependency compared to other opioids.
属性
IUPAC Name |
N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXREVIZJVCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)


![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)



